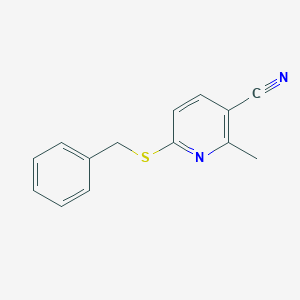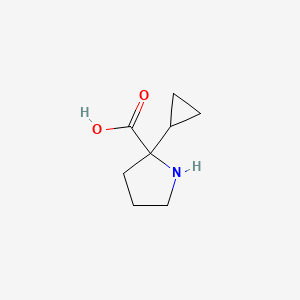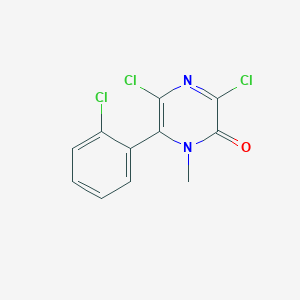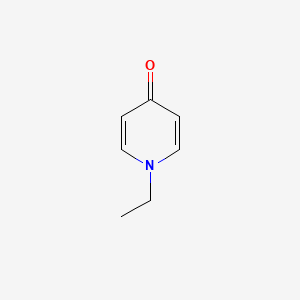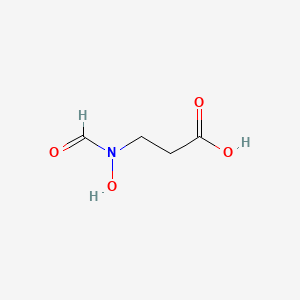
3-(N-Hydroxyformamido)Propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-Hydroxyformamido)Propanoic Acid is an organic compound with the molecular formula C4H7NO4 It is a derivative of propanoic acid, featuring a hydroxyformamido group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(N-Hydroxyformamido)Propanoic Acid typically involves the reaction of formic acid with β-Alanine, N-hydroxy-. The process requires precise control of reaction conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic route for large-scale production. This may include the use of advanced reactors and purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(N-Hydroxyformamido)Propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the hydroxyformamido group to other functional groups.
Substitution: The compound can participate in substitution reactions where the hydroxyformamido group is replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-(N-Hydroxyformamido)Propanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(N-Hydroxyformamido)Propanoic Acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyformamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed studies are required to fully elucidate these mechanisms .
Comparación Con Compuestos Similares
Indole-3-Propionic Acid: Known for its neuroprotective and antioxidant properties.
3-Hydroxypropionic Acid: Used in the production of biodegradable plastics and other industrial applications.
Uniqueness: 3-(N-Hydroxyformamido)Propanoic Acid is unique due to its specific functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C4H7NO4 |
|---|---|
Peso molecular |
133.10 g/mol |
Nombre IUPAC |
3-[formyl(hydroxy)amino]propanoic acid |
InChI |
InChI=1S/C4H7NO4/c6-3-5(9)2-1-4(7)8/h3,9H,1-2H2,(H,7,8) |
Clave InChI |
FKDJJDLQRUXMTK-UHFFFAOYSA-N |
SMILES canónico |
C(CN(C=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







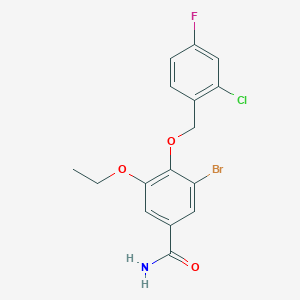

![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine](/img/structure/B13014033.png)

![Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13014045.png)
